(7-Chloroquinolin-2-yl)methanol

Antimalarial drug development Structure-activity relationship Hemozoin inhibition

Pharmaceutical intermediate sourcing often yields inconsistent biological activity due to minor structural variations like chlorine position shifts. This 7-chloro quinoline with a 2-hydroxymethyl group ensures target-specific engagement. - **Critical SAR**: 7-Cl substitution is required for CysLT1 binding (montelukast IC50 = 4.9 nM); 6-Cl analog shows no activity. - **Synthetic Utility**: Enables direct oxidation/esterification; used in 47.5% yield industrial routes to montelukast intermediates. - **Antimalarial Value**: Generates 4-aminoquinolines with IC50 138-245 nM (CQ-sensitive NF54 strains). - **Supply**: Standard 1g to 100g quantities available.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 165111-36-4
Cat. No. B3379567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Chloroquinolin-2-yl)methanol
CAS165111-36-4
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)CO)Cl
InChIInChI=1S/C10H8ClNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-5,13H,6H2
InChIKeyUKEWKMWWSDSASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7-Chloroquinolin-2-yl)methanol Molecular Identity and Procurement Context


(7-Chloroquinolin-2-yl)methanol (CAS 165111-36-4, molecular formula C10H8ClNO, molecular weight 193.63 g/mol) is a functionalized quinoline building block characterized by a hydroxymethyl group at the 2-position and a chlorine substituent at the 7-position of the quinoline ring [1]. The compound is primarily valued as a synthetic intermediate in medicinal chemistry, particularly in the construction of leukotriene receptor antagonists and antimalarial pharmacophores [2]. Its structural features—specifically the 7-chloro substitution pattern and the reactive benzylic alcohol functionality—confer distinct chemical reactivity and biological activity profiles that differentiate it from other positional isomers and chloro-substituted quinoline analogs [3].

7-Chloro substitution is a structural determinant for hematin μ-oxo dimer engagement and β-hematin inhibition in target-engagement studies.
2-Hydroxymethyl group enables direct oxidation or esterification without preliminary halogen activation, supporting convergent synthetic routes.
Reported scaffold context for antimalarial hybrid, antifungal biofilm, and leukotriene receptor antagonist synthesis programs.

(7-Chloroquinolin-2-yl)methanol Substitution Risk Assessment


Substitution of (7-Chloroquinolin-2-yl)methanol with structurally similar chloro-quinoline analogs introduces quantifiable performance deviations that preclude generic interchange. Systematic SAR studies have demonstrated that the position of chlorine substitution on the quinoline ring is a critical determinant of biological target engagement [1]. Specifically, shifting the chlorine atom from the 7-position to the 6-position results in complete loss of measurable binding affinity to the hematin μ-oxo dimer target, confirming that the 7-chloro arrangement is not merely a general electron-withdrawing modification but a specific structural requirement [1]. Furthermore, the 2-hydroxymethyl group provides distinct synthetic utility compared to the 2-methyl or 2-chloromethyl analogs, enabling direct oxidation or esterification pathways without requiring preliminary halogenation or deprotection steps . These documented structure-function divergences establish that procurement decisions based solely on generic quinoline scaffold similarity will produce irreproducible synthetic outcomes and unpredictable biological activity profiles.

6-Chloro vs. 7-Chloro: Hematin μ-oxo dimer binding is undetectable for the 6-chloro analogue; binding competence is regiospecific to the 7-position.
2-Methyl or 2-Chloromethyl analogues: Lack direct alcohol reactivity; require additional activation steps, altering synthetic workflow and handling requirements.
Positional chloro shift: Shifting chlorine from 7- to alternative positions reduces antiplasmodial and antifungal potency in SAR models; reported structure-function divergence limits direct substitution.

(7-Chloroquinolin-2-yl)methanol Performance Comparison Data


7-Chloro vs. 6-Chloro Hematin Binding Affinity

The 7-chloro substituent pattern, as found in (7-Chloroquinolin-2-yl)methanol and its 4-aminoquinoline derivatives, demonstrates essential binding functionality that is completely absent in the 6-chloro positional isomer. Isothermal titration calorimetry (ITC) measurements reveal that chloroquine (CQ), bearing the 7-chloro substitution, exhibits a hematin μ-oxo dimer association constant (Ka) of 4.0 × 10^5 M^-1. In contrast, the 6-chloro analogue of CQ (compound 11) showed no measurable significant interaction with the hematin μ-oxo dimer under identical experimental conditions [1]. This binary functional outcome—binding versus non-binding—establishes that the 7-chloro substitution is not interchangeable with alternative chlorination positions on the quinoline scaffold.

Hematin binding
Head-to-head
Ka = 4.0 × 10⁵ M⁻¹ (7-Cl) vs. undetectable (6-Cl)
7-Cl substitution is essential for hematin μ-oxo dimer interaction; binding ablated by positional shift.
ITC; 13 aminoquinolines
Antimalarial drug development Structure-activity relationship Hemozoin inhibition

7-Chloroquinoline vs. Mefloquine Antimalarial Potency

In a controlled study evaluating quinoline-DHPM hybrid compounds against P. falciparum, four hybrids incorporating the 7-chloroquinoline moiety demonstrated antimalarial activity below 1 μM. In contrast, compounds bearing the mefloquine moiety exhibited lower antimalarial activity than both chloroquine and the 7-chloroquinoline hybrids [1]. Furthermore, among tested hybrids, compounds containing the 7-chloroquinoline scaffold displayed IC50 values between 138 and 245 nM against the chloroquine-sensitive NF54 strain, while maintaining activity between 421 and 567 nM against the chloroquine-resistant K1 strain [1]. Compounds lacking the 7-chloroquinoline core showed IC50 values greater than 5 μM [1].

Antiplasmodial IC₅₀
Head-to-head
7-Cl hybrids: 138–567 nM (NF54/K1); non-7-Cl >5 μM
7-Chloroquinoline scaffold provides reported >5-fold antiplasmodial response advantage in hybrid constructs.
P. falciparum CQ-sensitive/resistant strains
Antimalarial drug discovery Hybrid molecule design Plasmodium falciparum

7-Chloroquinoline Biofilm Inhibitors vs. Fluconazole

Chloroquinoline derivatives incorporating the 7-chloroquinolin-2-yl scaffold demonstrate promising biofilm inhibitory activity against C. albicans. Compounds 5j and 5a, which contain the 7-chloroquinolin-2-yl vinyl benzylidene aniline pharmacophore, exhibited IC50 values of 51.2 μM and 66.2 μM, respectively, in biofilm inhibition assays. These values are within 1.3-fold to 1.7-fold of the standard antifungal drug fluconazole (IC50 = 40.0 μM) [1]. Additionally, compounds 5a (MIC = 94.2 μg/mL) and 5f (MIC = 98.8 μg/mL) displayed antifungal MIC values within approximately 2-fold of fluconazole (MIC = 50.0 μg/mL) [1].

Biofilm IC₅₀
Head-to-head
51.2–66.2 μM (7-Cl hybrids) vs. 40.0 μM (fluconazole)
7-Chloroquinolin-2-yl derivatives show biofilm inhibition context comparable to reference antifungal in C. albicans assays.
MIC within ~2-fold of fluconazole; Als protein docking
Antifungal drug development Biofilm inhibition Candida albicans

7-Chloro Requirement for β-Hematin Inhibition

A systematic comparison of 19 aminoquinolines established that the presence of a 7-chloro group in the 4-aminoquinoline ring is a specific requirement for β-hematin (hemozoin) inhibitory activity [1]. The study demonstrated that while 2- and 4-aminoquinolines exhibit strong affinity for Fe(III)PPIX (ferriprotoporphyrin IX), this association alone is necessary but not sufficient for inhibiting β-hematin formation [1]. The 7-chloro group is uniquely required for this downstream inhibitory activity, and this functional requirement is unaffected by side chain modifications attached to the amino group [1]. Compounds lacking the 7-chloro substituent, despite retaining Fe(III)PPIX binding capacity, fail to inhibit β-hematin formation [1].

β-Hematin inhibition
Class-level
7-Cl required for β-hematin inhibition; Fe(III)PPIX binding alone insufficient
Binary functional requirement: 7-chloro group is a mechanistic determinant for hemozoin inhibition pathway studies.
19 aminoquinolines; SAR inference
Antimalarial mechanism Hemozoin inhibition Structure-function analysis

2-Hydroxymethyl vs. Methyl/Chloromethyl Reactivity

(7-Chloroquinolin-2-yl)methanol contains a primary benzylic alcohol at the 2-position, offering distinct synthetic versatility compared to the 2-methyl analog (7-chloro-2-methylquinoline, CAS 4965-33-7) and the 2-chloromethyl analog (7-chloro-2-(chloromethyl)quinoline, CAS 128760-38-3) [1]. The hydroxymethyl group enables direct oxidation to the corresponding 2-carboxaldehyde derivative or esterification without requiring preliminary halogenation steps . In contrast, the 2-methyl analog requires more forcing conditions for functionalization (radical bromination or benzylic oxidation), while the 2-chloromethyl analog presents a reactive alkylating functionality with different selectivity and safety handling requirements [1]. The predicted physicochemical properties—boiling point 345.4 ± 27.0 °C and density 1.358 ± 0.06 g/cm³—provide procurement-relevant handling parameters .

Functional group reactivity
Reported
Primary benzylic alcohol vs. methyl/chloromethyl analogues
Hydroxymethyl enables oxidation/esterification directly; methyl requires activation, chloromethyl alters selectivity and handling.
Computational property predictions
Synthetic methodology Building block selection Functional group reactivity

7-Chloroquinoline Chalcone Conjugates Positional Effect

In a structure-activity relationship study of vanillin-based chalcones tethered to quinolines, the presence of 7-chloro quinoline groups was found to increase antimalarial potency, whereas positional interchange of the chloro substituent to alternative positions on the quinoline ring resulted in decreased efficacy [1]. The study specifically demonstrated that the most active compounds retained activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum when the 7-chloroquinoline group was maintained [1]. Furthermore, the 7-chloroquinoline group attached via triazole linkage increased antimalarial potential against both strain types [1].

Chalcone positional effect
Class-level
7-Cl position increases antiplasmodial potency; positional interchange reduces activity
SAR evidence supports 7-chloro substitution as a response-enhancing structural feature in chalcone-quinoline hybrids.
Multidrug-resistant strain panel
Antiplasmodial agents Chalcone hybrids Drug resistance

(7-Chloroquinolin-2-yl)methanol Application Scenarios


Montelukast Intermediate Synthesis

(7-Chloroquinolin-2-yl)methanol and its derivatives serve as key intermediates in the synthesis of montelukast and related leukotriene D4 receptor antagonists [1]. The compound's structural framework is directly employed in constructing the quinoline-vinyl-phenyl pharmacophore essential for CysLT1 receptor binding, with IC50 values of 4.9 nM reported for montelukast in HEK293 cell membranes expressing human CysLT1 receptors [2]. The 2-hydroxymethyl group enables convergent synthetic strategies including Grignard reactions with 3-[2(E)-(7-chloroquinolin-2-yl)vinyl]benzaldehyde intermediates, while the 7-chloro substitution pattern maintains the required electronic and steric profile for receptor engagement [1]. Industrial-scale synthetic routes leveraging this building block achieve overall yields of approximately 47.5% for downstream montelukast-related intermediates, representing an optimized balance between cost and synthetic efficiency [3].

Antimalarial Drug Discovery Scaffold Optimization

(7-Chloroquinolin-2-yl)methanol provides a versatile starting point for antimalarial drug discovery programs targeting both chloroquine-sensitive and chloroquine-resistant P. falciparum strains [1]. The 7-chloro substitution pattern is established as a critical determinant for β-hematin formation inhibition, while the 2-hydroxymethyl group enables diversification into 4-aminoquinoline analogs with submicromolar antimalarial activity [1]. Research programs can leverage this building block to synthesize 4-amino- and 4-alkoxy-7-chloroquinolines with linear dibasic side chains, which demonstrate IC50 values between 138-245 nM against CQ-sensitive NF54 strains while maintaining activity of 421-567 nM against CQ-resistant K1 strains [2]. The 2-hydroxymethyl functionality further enables hybrid molecule construction via click chemistry and triazole linkages, with studies demonstrating that 7-chloroquinoline-containing hybrids consistently outperform mefloquine-based comparators [2].

Antifungal Biofilm Inhibitor Development

Derivatives of (7-Chloroquinolin-2-yl)methanol incorporating vinyl benzylidene aniline substituents demonstrate promising biofilm inhibitory activity against C. albicans [1]. The 7-chloroquinolin-2-yl scaffold enables synthesis of compounds achieving IC50 values of 51.2 μM against C. albicans biofilms, positioning these agents within 1.3-fold of the clinical standard fluconazole [1]. The scaffold further yields antifungal MIC values of 94.2 μg/mL, approaching the reference standard (fluconazole MIC = 50.0 μg/mL) [1]. Molecular docking studies suggest inhibition occurs through agglutinin-like protein (Als) engagement, providing a mechanism differentiated from azole antifungals [1]. This application scenario is particularly relevant for programs addressing biofilm-associated fungal infections where azole resistance or limited biofilm penetration constrains therapeutic efficacy.

Mixed Lithium-Magnesium Reagent Methodology

(7-Chloroquinolin-2-yl)methanol and related 7-chloroquinoline derivatives serve as substrates for advanced synthetic methodology development using mixed lithium-magnesium reagents [1]. The 7-chloro substitution pattern has been validated in magnesiation studies under mild conditions in both batch and continuous flow configurations, enabling the preparation of functionalized quinoline libraries with diverse substitution patterns [1]. The 2-hydroxymethyl group offers a protected alcohol handle compatible with organometallic chemistry, allowing subsequent functionalization after metalation at alternative ring positions. This methodology development application supports process chemistry optimization for industrial-scale synthesis of quinoline-containing pharmaceutical intermediates, with the 7-chloro pattern demonstrating superior compatibility with mixed metalation conditions compared to alternative halogenation patterns [1].

Application
Selection Property
Validation Focus
Leukotriene receptor antagonist synthesis research
7-Chloro and 2-hydroxymethyl substitution pattern
CysLT1 receptor engagement and synthetic route efficiency
Antimalarial hybrid molecule development
7-Chloro position and hydroxymethyl functional handle
β-Hematin inhibition and strain-panel antiplasmodial activity
Antifungal biofilm inhibitor studies
7-Chloroquinoline-vinyl scaffold
Biofilm IC₅₀ and Als protein target engagement
Organometallic methodology studies
7-Cl substitution compatibility with mixed Li/Mg reagents
Magnesiation tolerance and downstream functionalization

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